2-(Hydroxymethyl)-1H-indol-3-ol
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Overview
Description
2-(Hydroxymethyl)-1H-indol-3-ol is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature, particularly in plants and microorganisms. This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the indole ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-1H-indol-3-ol typically involves the hydroxymethylation of indole derivatives. One common method is the reaction of indole with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or alcoholic medium.
Catalyst: Basic catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)-1H-indol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of 2-formyl-1H-indol-3-ol or 2-carboxy-1H-indol-3-ol.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
2-(Hydroxymethyl)-1H-indol-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its role in biological processes and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-1H-indol-3-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
5-Hydroxymethyl-2-furfural: Another hydroxymethylated compound with applications in biomass conversion and green chemistry.
2,5-Diformylfuran:
Indole-3-carbinol: A naturally occurring indole derivative with significant biological activity.
Uniqueness: 2-(Hydroxymethyl)-1H-indol-3-ol is unique due to its specific structural features and reactivity. The presence of the hydroxymethyl group on the indole ring imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(hydroxymethyl)-1H-indol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-5-8-9(12)6-3-1-2-4-7(6)10-8/h1-4,10-12H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNBWXWPYOUFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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